molecular formula C20H22N2S B1679414 (R)-Mequitazine CAS No. 147780-50-5

(R)-Mequitazine

Cat. No.: B1679414
CAS No.: 147780-50-5
M. Wt: 322.5 g/mol
InChI Key: HOKDBMAJZXIPGC-MRXNPFEDSA-N
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Description

®-Mequitazine is a chiral antihistamine compound belonging to the phenothiazine class. It is primarily used for its antihistaminic properties, which help alleviate allergic symptoms such as rhinitis and urticaria. The compound exhibits stereoisomerism, with the ®-enantiomer being the active form that interacts with histamine receptors to exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Mequitazine typically involves the resolution of racemic mequitazine or the asymmetric synthesis of the ®-enantiomer. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve enantioselectivity. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of ®-Mequitazine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification through chromatography to isolate the ®-enantiomer. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-Mequitazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert ®-Mequitazine to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated phenothiazine derivatives.

Scientific Research Applications

®-Mequitazine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Investigated for its interactions with histamine receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating allergic conditions and its pharmacokinetic properties.

    Industry: Utilized in the development of new antihistamine drugs and formulations.

Mechanism of Action

®-Mequitazine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from eliciting its effects on target cells, such as vasodilation, increased vascular permeability, and smooth muscle contraction. The compound’s stereochemistry plays a crucial role in its binding affinity and efficacy, with the ®-enantiomer demonstrating higher potency compared to the (S)-enantiomer.

Comparison with Similar Compounds

    Promethazine: Another phenothiazine derivative with antihistaminic properties, but with a different side chain structure.

    Chlorpromazine: A phenothiazine used primarily as an antipsychotic, with different pharmacological effects.

    Diphenhydramine: An ethanolamine derivative with antihistaminic properties, structurally different from phenothiazines.

Uniqueness of ®-Mequitazine: ®-Mequitazine is unique due to its specific stereochemistry, which confers higher selectivity and potency for histamine H1 receptors. This enantioselectivity enhances its therapeutic efficacy and reduces the likelihood of side effects compared to racemic mixtures or other antihistamines with different stereochemical configurations.

Properties

IUPAC Name

10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKDBMAJZXIPGC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147780-50-5
Record name Mequitazine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147780505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEQUITAZINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05VP796JC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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